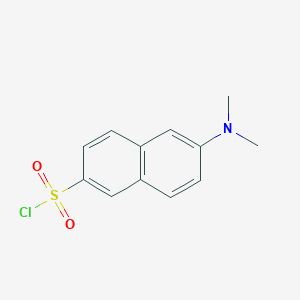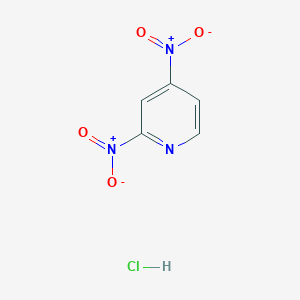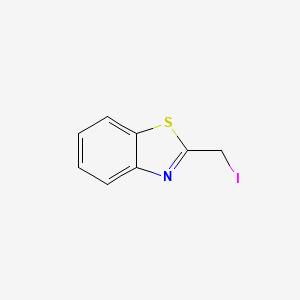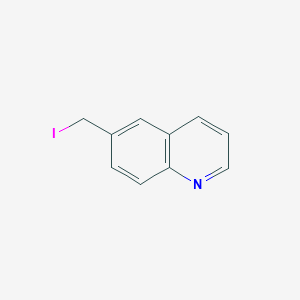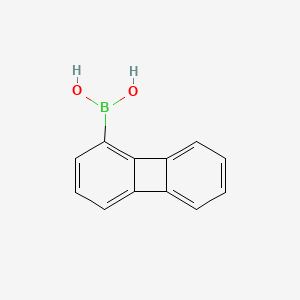
1-Biphenylenylboronic acid
Descripción general
Aplicaciones Científicas De Investigación
Fluorescent Amino Acids and Chemical Biology
1-Biphenylenylboronic acid contributes significantly to the field of chemical biology, particularly in the synthesis of fluorescent amino acids. These compounds are pivotal for constructing fluorescent macromolecules like peptides and proteins without altering their natural properties. They are instrumental in tracking protein-protein interactions and imaging nanoscopic events in real time with high spatial resolution, thus enhancing our understanding of complex biological processes at the molecular level (Cheng, Kuru, Sachdeva, & Vendrell, 2020).
Water Analysis and Fluorescence Quenching
1-Biphenylenylboronic acid has been used to determine hypochlorite in water through fluorescence quenching. This method is highly selective and sensitive, allowing for the efficient detection of hypochlorite in various water samples. It offers a robust tool for environmental monitoring and water quality assessment (Yuan, Huang, Liu, Yang, Duan, & Hu, 2016).
Photoredox Catalysis in Organic Synthesis
In organic synthesis, 1-biphenylenylboronic acid derivatives have been utilized as photocatalysts. These compounds facilitate atom transfer radical additions, contributing to the creation of new chemical structures with potential applications in medicinal chemistry and material science (Kublicki, Ogonowski, Wieczorkowski, Durka, & Kliś, 2019).
Biomedical Applications
1-Biphenylenylboronic acid derivatives find applications in biomedical research, particularly in the development of drug delivery systems. They have been used to create responsive polymer micelles for targeted drug delivery, responsive to specific physiological conditions like glucose or lactic acid levels. This responsiveness can be pivotal in designing more efficient and targeted therapeutic interventions (Vrbata & Uchman, 2018).
Polymer Science and Material Engineering
In the field of polymer science, 1-biphenylenylboronic acid derivatives are used to synthesize various functional materials. These materials have applications in areas like fuel cell technology, offering improvements in proton conductivity and overall performance (Ryu, Chandra, Ahmed, Lopa, Yoon, Yang, Lee, Choi, & Kim, 2018).
Propiedades
IUPAC Name |
biphenylen-1-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13(15)11-7-3-6-10-8-4-1-2-5-9(8)12(10)11/h1-7,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRRFDWXQOQICD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C3=CC=CC=C3C2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383701 | |
| Record name | 1-biphenylenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Biphenylenylboronic acid | |
CAS RN |
499769-97-0 | |
| Record name | 1-biphenylenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarbonitrile](/img/structure/B1621039.png)
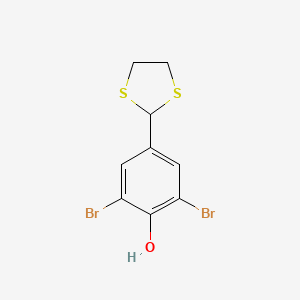
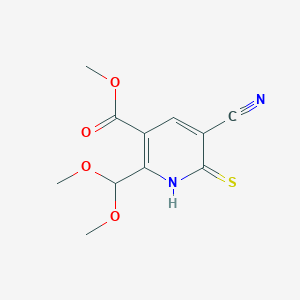
![Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1621042.png)
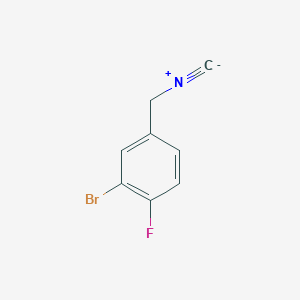
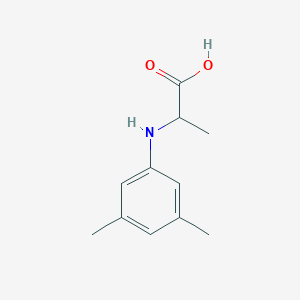
![1-[(3,4-Dimethylphenyl)amino]cyclohexanecarboxylic acid](/img/structure/B1621048.png)
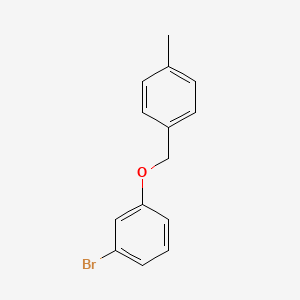
![1-[(2,3-Diamino-4-pyridinyl)carbonyl]-piperidine](/img/structure/B1621053.png)
![1-[2-(Diethylamino)-5-nitro-4-pyridinyl]-ethanone](/img/structure/B1621054.png)
